Cxcr2-IN-1

Description

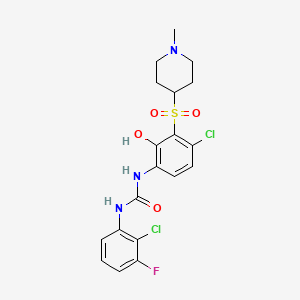

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloro-3-fluorophenyl)-3-[4-chloro-2-hydroxy-3-(1-methylpiperidin-4-yl)sulfonylphenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20Cl2FN3O4S/c1-25-9-7-11(8-10-25)30(28,29)18-12(20)5-6-15(17(18)26)24-19(27)23-14-4-2-3-13(22)16(14)21/h2-6,11,26H,7-10H2,1H3,(H2,23,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJYOBCUGMDKPBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)S(=O)(=O)C2=C(C=CC(=C2O)NC(=O)NC3=C(C(=CC=C3)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20Cl2FN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Cxcr2-IN-1 Mechanism of Action in Neuroinflammation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Cxcr2-IN-1, a potent and central nervous system (CNS) penetrant antagonist of the C-X-C motif chemokine receptor 2 (CXCR2). This document details the role of the CXCR2 signaling axis in neuroinflammation, the pharmacological profile of this compound, and its effects in preclinical models of demyelinating disease.

Introduction: The Role of CXCR2 in Neuroinflammation

The C-X-C motif chemokine receptor 2 (CXCR2) is a G-protein coupled receptor (GPCR) that plays a pivotal role in the inflammatory cascade, particularly in the recruitment and activation of neutrophils.[1][2] In the context of the central nervous system, CXCR2 and its ligands (e.g., CXCL1, CXCL2, CXCL5, CXCL8) are key mediators of neuroinflammation.[3] The receptor is expressed on various cell types within the CNS, including neutrophils, microglia, astrocytes, and oligodendrocyte progenitor cells (OPCs).[1][4]

Under pathological conditions such as traumatic brain injury, stroke, and multiple sclerosis, the upregulation of CXCR2 and its ligands in the CNS leads to a cascade of detrimental events.[3][5] This includes the breakdown of the blood-brain barrier and a robust infiltration of peripheral immune cells, primarily neutrophils.[5] These neutrophils, once in the CNS, perpetuate the inflammatory response by releasing proteases and reactive oxygen species, contributing to neuronal damage and demyelination.[5][6] Furthermore, CXCR2 signaling in resident CNS cells like microglia and astrocytes can amplify the inflammatory milieu by promoting the release of pro-inflammatory cytokines.[7][8] Conversely, CXCR2 signaling has also been implicated in the regulation of OPC migration and maturation, suggesting a complex role in both injury and repair processes.[1][9] Therefore, antagonizing the CXCR2 signaling pathway presents a promising therapeutic strategy to mitigate the damaging effects of neuroinflammation.

Core Mechanism of Action of this compound

This compound, also identified as compound 22 in its discovery publication, is a potent, selective, and CNS-penetrant small molecule antagonist of the CXCR2 receptor.[1][7] Its primary mechanism of action is the blockade of the binding of cognate chemokines to CXCR2, thereby inhibiting the downstream signaling cascades that lead to immune cell recruitment and activation.[1][10]

By competitively or allosterically inhibiting the receptor, this compound prevents the G-protein coupling and subsequent activation of intracellular signaling pathways, including the phosphatidylinositol-3 kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways.[1][11] The direct consequence of this inhibition in the context of neuroinflammation is a significant reduction in the chemotaxis of neutrophils across the blood-brain barrier into the neural tissue.[10] This attenuation of neutrophil infiltration is a key factor in reducing the secondary damage associated with acute neuroinflammatory events. Furthermore, by acting on CXCR2 expressed on CNS-resident cells, this compound may also modulate the activation state of microglia and astrocytes, further dampening the inflammatory response. The ability of this compound to penetrate the CNS allows it to directly target these processes within the brain and spinal cord.[1][12]

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound, demonstrating its potency, functional antagonism, and pharmacokinetic properties relevant to its action in the CNS.

Table 1: In Vitro Potency of this compound

| Assay Type | Parameter | Value | Reference |

| CXCR2 Reporter Assay | IC₅₀ | 0.501 nM | [10] |

| CXCR2 Reporter Assay | pIC₅₀ | 9.3 | [12] |

| Human Neutrophil Chemotaxis (CXCL1-induced) | IC₅₀ | 79.4 nM | [10] |

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Species | Value | Reference |

| CNS Penetration (Brain/Blood Ratio) | Mouse | >0.45 | [12] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Dosing Regimen | Outcome | Reference |

| Cuprizone-Induced Demyelination | 30 and 100 mg/kg, oral, twice daily for 9 days | Inhibition of forebrain lesion formation | [7][10][12] |

Key Experimental Protocols

Detailed methodologies for the pivotal experiments that characterized the mechanism of action of this compound are provided below.

CXCR2 Functional Reporter Assay

This assay quantifies the ability of a compound to inhibit CXCR2 signaling in a cellular context.

-

Cell Line: A stable cell line co-expressing the human CXCR2 receptor and a reporter gene (e.g., β-arrestin recruitment-based system like Tango) is used.

-

Protocol:

-

Cells are seeded into 384-well plates and incubated overnight.

-

This compound is serially diluted to create a concentration gradient and added to the cells.

-

The plate is incubated for a predetermined time to allow for compound binding.

-

A specific CXCR2 agonist (e.g., CXCL8) is added at a concentration that elicits a sub-maximal response (EC₈₀).

-

The plate is incubated for several hours to allow for receptor activation and reporter gene expression.

-

A detection reagent for the reporter gene product (e.g., luciferase substrate) is added.

-

Luminescence is measured using a plate reader.

-

Data are normalized to controls (agonist alone vs. vehicle) and IC₅₀ values are calculated using a four-parameter logistic fit.

-

Human Neutrophil Chemotaxis Assay

This assay directly measures the functional consequence of CXCR2 antagonism on the migration of primary human neutrophils.

-

Neutrophil Isolation: Human neutrophils are isolated from fresh whole blood from healthy donors using standard methods such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.

-

Assay Principle: A Boyden chamber or a similar transwell system with a porous membrane (typically 5 µm pores) is used.

-

Protocol:

-

The lower chamber of the transwell plate is filled with assay medium containing a chemoattractant (e.g., CXCL1 or CXCL8) with or without varying concentrations of this compound.

-

A suspension of isolated human neutrophils is added to the upper chamber (the transwell insert).

-

The plate is incubated at 37°C in a 5% CO₂ incubator for 1-2 hours to allow for cell migration.

-

After incubation, the non-migrated cells are removed from the top surface of the membrane.

-

The migrated cells in the bottom chamber are quantified. This can be done by lysing the cells and measuring the activity of a cellular enzyme like myeloperoxidase, or by direct cell counting using a flow cytometer.

-

The percentage of inhibition of chemotaxis is calculated for each concentration of this compound, and the IC₅₀ value is determined.[10]

-

Cuprizone-Induced Demyelination Mouse Model

This in vivo model is used to assess the efficacy of this compound in a non-immune-mediated model of demyelination and remyelination where neuroinflammation plays a significant role.

-

Animals: Male C57BL/6 mice, typically 8-10 weeks old.

-

Demyelination Induction:

-

Mice are fed a diet containing 0.2% (w/w) cuprizone mixed into powdered chow for a period of 5 weeks to induce demyelination, particularly in the corpus callosum.[12]

-

-

Treatment Protocol:

-

Following the 5-week cuprizone challenge, the diet is switched back to normal chow.

-

Mice are then orally administered with either vehicle or this compound at doses of 30 and 100 mg/kg, twice daily, for 9 consecutive days.[12]

-

-

Endpoint Analysis:

-

At the end of the treatment period, mice are euthanized, and brains are collected.

-

Brains are fixed, processed, and sectioned.

-

Demyelination and remyelination are assessed using histological stains such as Luxol Fast Blue (LFB) for myelin and antibodies against myelin basic protein (MBP).

-

Neuroinflammation can be assessed by immunohistochemical staining for markers of microglia (Iba1) and astrocytes (GFAP).

-

Quantitative analysis of the stained sections is performed to determine the extent of lesion formation and myelin content.

-

Visualizations: Pathways and Workflows

CXCR2 Signaling Pathway in Neuroinflammation

Caption: CXCR2 signaling cascade initiated by chemokine binding, leading to neuroinflammatory responses.

Experimental Workflow for Neutrophil Chemotaxis Assay

Caption: Step-by-step workflow for the in vitro human neutrophil chemotaxis assay.

Proposed Mechanism of this compound in Neuroinflammation

References

- 1. Discovery of CNS Penetrant CXCR2 Antagonists for the Potential Treatment of CNS Demyelinating Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. criver.com [criver.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Chemokine receptor CXCR2: physiology regulator and neuroinflammation controller? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Collection - Discovery of CNS Penetrant CXCR2 Antagonists for the Potential Treatment of CNS Demyelinating Disorders - ACS Medicinal Chemistry Letters - Figshare [figshare.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of CNS Penetrant CXCR2 Antagonists for the Potential Treatment of CNS Demyelinating Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The chemokine receptor CXCR2 is differentially regulated on glial cells in vivo but is not required for successful remyelination after cuprizone-induced demyelination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Defective fractalkine-CX3CR1 signaling aggravates neuroinflammation and affects recovery from cuprizone-induced demyelination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. CXCR2 chemokine receptor – a master regulator in cancer and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. file.medchemexpress.com [file.medchemexpress.com]

The Biological Function and Characterization of CXCR2 Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The C-X-C chemokine receptor 2 (CXCR2) is a G protein-coupled receptor that plays a pivotal role in the recruitment of neutrophils and other leukocytes to sites of inflammation. Its activation by chemokine ligands, such as CXCL8 (IL-8), triggers a cascade of intracellular signaling events that are central to the pathophysiology of numerous inflammatory diseases. Consequently, the development of CXCR2 antagonists is a major focus of therapeutic research. This technical guide provides an in-depth overview of the biological function of CXCR2 antagonists, using the placeholder "Cxcr2-IN-1" to represent a typical small molecule inhibitor of this class. It details the mechanism of action, presents key quantitative data for representative compounds, outlines essential experimental protocols for characterization, and visualizes the critical signaling and experimental workflows.

Introduction to CXCR2 Biology

The CXCR2 receptor is primarily expressed on the surface of neutrophils, as well as on other cell types including monocytes, mast cells, and certain endothelial and epithelial cells. It belongs to the class A family of G protein-coupled receptors (GPCRs). The primary endogenous ligands for CXCR2 are ELR+ chemokines, which are characterized by the presence of a glutamic acid-leucine-arginine (ELR) motif. These include CXCL1, CXCL2, CXCL3, CXCL5, CXCL6, CXCL7, and CXCL8 (IL-8).

Upon ligand binding, CXCR2 undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily of the Gi family. This initiates a complex network of downstream signaling pathways that ultimately orchestrate a robust pro-inflammatory response, characterized by:

-

Chemotaxis: Directed migration of neutrophils along a chemokine gradient towards the site of inflammation.

-

Degranulation: Release of cytotoxic and pro-inflammatory molecules, such as proteases and reactive oxygen species (ROS), from intracellular granules.

-

Cellular Adhesion: Increased expression of adhesion molecules on the neutrophil surface, facilitating their attachment to the vascular endothelium and subsequent extravasation into tissues.

Given its central role in neutrophil-driven inflammation, CXCR2 is a key therapeutic target for a wide range of diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, inflammatory bowel disease, and certain cancers where tumor-associated neutrophils play a role in disease progression.

Mechanism of Action of CXCR2 Antagonists

This compound represents a class of small molecule antagonists designed to inhibit the function of the CXCR2 receptor. These compounds typically act as competitive antagonists or allosteric modulators.

-

Competitive Antagonists: These molecules bind to the same site on the receptor as the endogenous chemokine ligands, thereby physically blocking the ligand from binding and activating the receptor.

-

Negative Allosteric Modulators: These compounds bind to a different site on the receptor (an allosteric site), inducing a conformational change that reduces the affinity of the receptor for its natural ligands or prevents the conformational change required for G protein activation.

By preventing receptor activation, CXCR2 antagonists effectively block the downstream signaling pathways and the subsequent recruitment and activation of neutrophils, thereby mitigating the inflammatory response.

Figure 1: Mechanism of CXCR2 Antagonism.

Quantitative Data for Representative CXCR2 Antagonists

While "this compound" is a representative name, several CXCR2 antagonists have been well-characterized in the literature. The table below summarizes key quantitative data for some of these compounds, providing a benchmark for the potency and activity expected from a novel antagonist in this class.

| Compound Name | Target | Assay Type | IC50 / Ki | Cell Type / System |

| Navarixin (MK-7123) | CXCR2 | [³⁵S]GTPγS Binding | 1.8 nM (IC50) | hCXCR2-CHO cell membranes |

| CXCR2 | Chemotaxis (CXCL8) | 2.5 nM (IC50) | Human Neutrophils | |

| CXCR2 | Radioligand Binding ([¹²⁵I]-CXCL8) | 2.0 nM (Ki) | Human Neutrophils | |

| Reparixin | CXCR1/2 | Radioligand Binding ([¹²⁵I]-CXCL8) | 1.0 nM (IC50) | Human Neutrophils |

| CXCR1/2 | Chemotaxis (CXCL8) | 25 nM (IC50) | Human Neutrophils | |

| AZD5069 | CXCR2 | [³⁵S]GTPγS Binding | 2.8 nM (IC50) | hCXCR2-HEK293 cells |

| CXCR2 | Chemotaxis (CXCL1) | 3.2 nM (IC50) | Human Neutrophils | |

| CXCR2 | Radioligand Binding ([¹²⁵I]-CXCL8) | 1.2 nM (Ki) | hCXCR2-CHO cells | |

| SB225002 | CXCR2 | Radioligand Binding ([¹²⁵I]-CXCL8) | 22 nM (IC50) | hCXCR2-transfected cells |

| CXCR2 | Chemotaxis (CXCL8) | 24 nM (IC50) | Human Neutrophils |

IC50: Half maximal inhibitory concentration. Ki: Inhibitory constant. Data is compiled from various public sources and should be considered representative.

CXCR2 Signaling Pathways

Activation of CXCR2 by its chemokine ligands initiates several key downstream signaling pathways that are crucial for its biological effects. A simplified overview of these pathways is presented below.

Figure 2: Major CXCR2 Downstream Signaling Pathways.

-

PI3K/Akt Pathway: The Gβγ subunit activates phosphoinositide 3-kinase (PI3K), leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This recruits and activates Akt (Protein Kinase B), a key regulator of cell survival and migration.

-

PLC/Calcium Mobilization Pathway: Gβγ also activates phospholipase C (PLC), which cleaves PIP2 into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This pathway is crucial for degranulation.

-

MAPK/ERK Pathway: CXCR2 activation also leads to the stimulation of the Ras/Raf/MEK/ERK signaling cascade, which is involved in regulating gene expression, proliferation, and survival.

Experimental Protocols for Characterization

The characterization of a novel CXCR2 antagonist like this compound involves a series of in vitro and in vivo assays to determine its potency, selectivity, and efficacy.

Figure 3: Experimental Workflow for CXCR2 Antagonist Characterization.

Radioligand Binding Assay

Objective: To determine the affinity (Ki) of this compound for the CXCR2 receptor.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from a cell line stably overexpressing human CXCR2 (e.g., CHO-K1 or HEK293 cells).

-

Assay Components: The assay mixture contains cell membranes, a radiolabeled CXCR2 ligand (e.g., [¹²⁵I]-CXCL8) at a fixed concentration (typically near its Kd), and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter. The filter traps the membranes with the bound radioligand.

-

Detection: The radioactivity retained on the filter is quantified using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific from total binding. The IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression, and the Ki is calculated using the Cheng-Prusoff equation.

Neutrophil Chemotaxis Assay

Objective: To assess the functional ability of this compound to block ligand-induced neutrophil migration.

Methodology:

-

Neutrophil Isolation: Primary human neutrophils are isolated from the whole blood of healthy donors using density gradient centrifugation (e.g., using Ficoll-Paque).

-

Assay Setup: A multi-well chemotaxis chamber (e.g., a Boyden chamber or a transwell plate with a porous membrane) is used. The lower chamber contains a chemoattractant (e.g., CXCL8) at its optimal concentration.

-

Cell Treatment: Isolated neutrophils are pre-incubated with varying concentrations of this compound or vehicle control.

-

Migration: The treated neutrophils are placed in the upper chamber and allowed to migrate through the pores of the membrane towards the chemoattractant in the lower chamber for a set period (e.g., 60-90 minutes) at 37°C.

-

Quantification: The number of migrated cells in the lower chamber is quantified. This can be done by cell counting with a hemocytometer, or more commonly by using a fluorescent dye (e.g., Calcein-AM) to label the cells and measuring the fluorescence in the lower well.

-

Data Analysis: The results are expressed as a percentage of the migration induced by the chemoattractant alone. An IC50 value is calculated, representing the concentration of this compound that inhibits 50% of neutrophil migration.

Calcium Mobilization Assay

Objective: To measure the ability of this compound to inhibit ligand-induced intracellular calcium release, a key downstream signaling event.

Methodology:

-

Cell Loading: CXCR2-expressing cells (e.g., transfected cell lines or primary neutrophils) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Cell Treatment: The dye-loaded cells are pre-incubated with various concentrations of this compound or vehicle control.

-

Stimulation: The cells are placed in a fluorometric imaging plate reader (FLIPR) or a similar instrument. A baseline fluorescence reading is taken before the automated injection of a CXCR2 agonist (e.g., CXCL8).

-

Detection: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored in real-time immediately following agonist addition.

-

Data Analysis: The peak fluorescence response is measured for each concentration of the antagonist. The data is normalized to the response with the agonist alone, and an IC50 value is determined.

Conclusion

This compound, as a representative CXCR2 antagonist, exemplifies a promising therapeutic strategy for a host of inflammatory conditions. The efficacy of such compounds hinges on their ability to potently and selectively inhibit CXCR2-mediated signaling, thereby preventing the recruitment and activation of neutrophils. A thorough characterization, employing a suite of binding and functional assays as outlined in this guide, is critical for the identification and development of clinically successful CXCR2 antagonists. The continued investigation into this target holds significant promise for delivering novel treatments for diseases with a high unmet medical need.

The Role of Cxcr2-IN-1 in Neutrophil Recruitment and Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophils are the most abundant type of white blood cell and serve as the first line of defense in the innate immune system. Their recruitment to sites of inflammation and subsequent activation are critical for host defense. However, dysregulated neutrophil activity can contribute to tissue damage in a variety of inflammatory diseases. The C-X-C chemokine receptor 2 (CXCR2) is a key G protein-coupled receptor (GPCR) expressed on the surface of neutrophils that plays a pivotal role in mediating their migration and activation in response to several CXC chemokines, such as CXCL1 and CXCL8 (IL-8).

Cxcr2-IN-1 is a potent and selective antagonist of the CXCR2 receptor. This technical guide provides an in-depth overview of the role of this compound in modulating neutrophil recruitment and activation, supported by available quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Concepts: CXCR2 Signaling in Neutrophils

CXCR2 is a seven-transmembrane receptor that, upon binding to its cognate chemokines, activates intracellular signaling cascades that are crucial for neutrophil function. This activation leads to a variety of cellular responses, including chemotaxis, degranulation, the production of reactive oxygen species (ROS), and the formation of neutrophil extracellular traps (NETs). The signaling pathways initiated by CXCR2 activation are complex and involve the activation of heterotrimeric G proteins, leading to downstream activation of pathways such as the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) cascades, including ERK1/2 and p38.

This compound: A Potent Antagonist of CXCR2

This compound is a small molecule inhibitor that effectively blocks the CXCR2 receptor, thereby inhibiting the downstream signaling events that lead to neutrophil recruitment and activation.

Quantitative Data on this compound Activity

The following table summarizes the available quantitative data on the inhibitory activity of this compound.

| Parameter | Species | Assay Type | Ligand | IC50 / pIC50 | Reference |

| CXCR2 Antagonism | Human | Reporter Assay | - | 0.501 nM (IC50) | [1] |

| CXCR2 Antagonism | Not Specified | Not Specified | - | 9.3 (pIC50) | [2] |

| Neutrophil Chemotaxis | Human | Chemotaxis Assay | CXCL1 | 79.4 nM (IC50) | [1] |

| In Vivo Efficacy | Mouse | Cuprizone-induced Demyelination | - | 100 mg/kg | [1] |

The Role of this compound in Neutrophil Recruitment

Neutrophil recruitment from the bloodstream to sites of inflammation is a multi-step process involving tethering, rolling, adhesion, and transmigration through the endothelium. CXCR2 signaling is critically involved in the firm adhesion and transmigration steps. By blocking CXCR2, this compound is expected to inhibit the chemotactic response of neutrophils to chemokine gradients, thereby reducing their accumulation at inflammatory sites.

Experimental Workflow for Neutrophil Chemotaxis Assay

The following diagram illustrates a typical workflow for an in vitro neutrophil chemotaxis assay to evaluate the efficacy of a CXCR2 inhibitor like this compound.

References

The Potential of Cxcr2-IN-1 in Demyelinating Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multiple sclerosis (MS) and other demyelinating disorders of the central nervous system (CNS) are characterized by the progressive loss of the myelin sheath, leading to neurological disability. A growing body of evidence implicates the chemokine receptor CXCR2 in the complex pathology of these diseases. CXCR2, expressed on both infiltrating immune cells and resident CNS cells like oligodendrocyte progenitor cells (OPCs), plays a multifaceted role in inflammation, demyelination, and remyelination. This technical guide provides an in-depth overview of Cxcr2-IN-1, a central nervous system-penetrant antagonist of CXCR2, and its investigation as a potential therapeutic agent for demyelinating disorders. We will delve into the preclinical data, detailed experimental protocols for key disease models, and the intricate signaling pathways governed by CXCR2.

Introduction to CXCR2 in Demyelinating Disorders

The C-X-C chemokine receptor 2 (CXCR2) is a G-protein coupled receptor that binds to several ELR+ chemokines, most notably CXCL1 and CXCL2 in murine models.[1][2] Its role in demyelinating diseases is complex and appears to be context-dependent.

-

Pro-inflammatory Role: CXCR2 is highly expressed on neutrophils, and its activation is crucial for their recruitment into the CNS.[3][4] This influx of neutrophils is associated with the breakdown of the blood-brain barrier and the promotion of inflammatory demyelination in models such as experimental autoimmune encephalomyelitis (EAE) and cuprizone-induced demyelination.[1][3]

-

Role in Remyelination: CXCR2 is also expressed on oligodendrocyte lineage cells, including OPCs and mature oligodendrocytes.[4][5] Its signaling in these cells is intricate. Some studies suggest that CXCR2 signaling may inhibit the maturation of OPCs into myelinating oligodendrocytes, and therefore, its blockade could enhance remyelination.[4] Conversely, other research, particularly in viral-induced demyelination models, indicates a protective role for CXCR2 signaling, suggesting it may shield oligodendrocytes from apoptotic cell death.[6][7]

This dual role makes CXCR2 a compelling therapeutic target. A CNS-penetrant inhibitor like this compound could potentially offer a dual benefit: reducing neuroinflammation by blocking neutrophil infiltration and promoting myelin repair by modulating the behavior of oligodendrocyte lineage cells.

This compound: A CNS-Penetrant CXCR2 Antagonist

This compound is a potent and selective antagonist of the CXCR2 receptor with the significant advantage of being able to cross the blood-brain barrier.[8] This property is critical for targeting the effects of CXCR2 signaling directly within the central nervous system, where both demyelination and remyelination occur.

Preclinical Efficacy of this compound

Preclinical studies have demonstrated the therapeutic potential of this compound in a toxin-induced model of demyelination. The key findings from the seminal study by Xu et al. (2016) are summarized below.

Table 1: In Vitro and In Vivo Properties of this compound (Compound 22)

| Parameter | Value | Reference |

| In Vitro Potency (pIC50) | 9.3 | [9] |

| CNS Penetration (Brain/Blood ratio) | >0.45 | [8] |

| Animal Model | Cuprizone-Induced Demyelination | [8] |

| Dosing Regimen | 30 and 100 mg/kg, twice daily (oral administration) | [8] |

| Treatment Duration | 9 consecutive days | [8] |

| Observed Efficacy | Showed efficacy in the cuprizone model | [8] |

Key Experimental Protocols in Demyelination Research

Reproducible and well-characterized animal models are essential for investigating the pathophysiology of demyelinating diseases and for testing novel therapeutic agents like this compound. Below are detailed protocols for three widely used models.

Cuprizone-Induced Demyelination

This model induces demyelination through the selective apoptosis of mature oligodendrocytes, largely independent of a primary autoimmune response. It is particularly useful for studying mechanisms of remyelination.

-

Model Induction:

-

Use male C57BL/6 mice, typically 8 weeks of age.

-

Prepare a diet containing 0.2% (w/w) cuprizone (bis(cyclohexanone)oxaldihydrazone) mixed into standard powdered chow.

-

Provide the cuprizone-containing chow and water ad libitum for a period of 5-6 weeks to induce acute demyelination, particularly in the corpus callosum.[6]

-

For chronic demyelination models, the feeding period can be extended to 12 weeks or more.[10]

-

-

Therapeutic Intervention (Example with this compound):

-

Following the 5-week cuprizone intoxication period, switch the mice back to a normal diet.

-

Initiate oral administration of this compound at doses of 30 mg/kg and 100 mg/kg, twice daily.[8]

-

Continue treatment for a specified duration, for example, 9 consecutive days, to assess the effect on remyelination.[8]

-

-

Outcome Measures:

-

Histology: Assess the extent of demyelination and remyelination using myelin stains such as Luxol Fast Blue (LFB) or Black-Gold II.

-

Immunohistochemistry: Quantify oligodendrocyte lineage cells (e.g., Olig2, CC1) and progenitor cells (e.g., NG2, PDGFRα). Assess microgliosis (Iba1) and astrogliosis (GFAP).

-

Electron Microscopy: To definitively assess remyelination by measuring the g-ratio (axon diameter to myelinated fiber diameter).

-

Experimental Autoimmune Encephalomyelitis (EAE)

EAE is the most commonly used animal model for multiple sclerosis, recapitulating the autoimmune and inflammatory aspects of the disease.

-

Model Induction (MOG35-55 in C57BL/6 mice):

-

Use female C57BL/6 mice, typically 8-12 weeks of age.

-

Prepare an emulsion of Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

-

On day 0, immunize mice subcutaneously with the MOG/CFA emulsion at two sites on the flank.[7][8]

-

On day 0 and day 2, administer Pertussis toxin intraperitoneally. This is crucial for breaking down the blood-brain barrier.[7]

-

-

Clinical Scoring:

-

Monitor mice daily for clinical signs of disease, typically starting around day 7 post-immunization.

-

Use a standardized scoring system (e.g., 0 = no signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund).

-

-

Outcome Measures:

-

Clinical score (daily).

-

Histological analysis of the spinal cord and brain for inflammatory infiltrates (H&E staining) and demyelination (LFB staining).

-

Flow cytometry of CNS-infiltrating immune cells.

-

Lysolecithin (LPC)-Induced Focal Demyelination

This model involves the stereotaxic injection of a detergent, lysophosphatidylcholine (LPC), to induce a focal area of demyelination. It is highly valuable for studying the cellular and molecular events of remyelination in a spatially and temporally defined manner.

-

Model Induction:

-

Anesthetize the mouse (e.g., with a ketamine/xylazine mixture).

-

Place the animal in a stereotaxic frame.

-

Expose the skull or spinal cord vertebrae.

-

Using a Hamilton syringe with a glass micropipette, slowly inject 0.5-1.5 µl of 1% LPC solution into the target white matter tract (e.g., corpus callosum or spinal cord ventral funiculus).

-

Allow the animal to recover.

-

-

Timeline of Demyelination and Remyelination:

-

1-3 days post-injection: Active demyelination and macrophage/microglia activation.

-

3-7 days post-injection: Recruitment of OPCs to the lesion site.

-

7-21 days post-injection: OPC differentiation and active remyelination.

-

-

Outcome Measures:

-

Histological and immunohistochemical analysis of the lesion site at different time points to track the progression of demyelination and remyelination.

-

Electron microscopy to confirm the presence of newly formed, thinner myelin sheaths.

-

CXCR2 Signaling Pathways and Experimental Workflows

Understanding the molecular cascades downstream of CXCR2 activation is crucial for elucidating the mechanism of action of inhibitors like this compound.

CXCR2 Signaling in Oligodendrocyte Lineage Cells

Upon binding its chemokine ligands (e.g., CXCL1, CXCL2), CXCR2, a G-protein coupled receptor, initiates several intracellular signaling cascades. In oligodendrocyte progenitor cells, this signaling can influence proliferation, migration, and differentiation. Antagonism of CXCR2 with inhibitors has been shown to activate the PI3K/AKT/mTOR pathway, which is known to promote OPC differentiation and remyelination.[4] In certain pathological contexts, CXCR2 signaling has also been linked to the regulation of apoptosis through the Bcl-2 and caspase-3 pathways.[2][6]

Experimental Workflow for Preclinical Evaluation

The evaluation of a compound like this compound in a demyelination model follows a structured workflow, from model induction to data analysis.

Conclusion and Future Directions

The targeting of the CXCR2 receptor presents a novel and promising strategy for the treatment of demyelinating disorders. The CNS-penetrant antagonist, this compound, has shown initial efficacy in a preclinical model, suggesting its potential to both mitigate neuroinflammation and promote endogenous myelin repair. The complex and sometimes contradictory roles of CXCR2 signaling in different disease models highlight the need for further investigation to fully elucidate its function in CNS pathology. Future studies should focus on evaluating this compound in autoimmune models of demyelination like EAE, dissecting the precise molecular mechanisms by which it influences OPC differentiation, and exploring potential synergistic effects with other pro-myelinating agents. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate further research in this exciting area of drug development.

References

- 1. Role of chemokines in CNS health and pathology: a focus on the CCL2/CCR2 and CXCL8/CXCR2 networks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CXCR2 Signaling Protects Oligodendrocyte Progenitor Cells from IFN-γ/CXCL10-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CXCR2 is essential for cerebral endothelial activation and leukocyte recruitment during neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CXCR2 antagonism promotes oligodendrocyte precursor cell differentiation and enhances remyelination in a mouse model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CXCR2 signaling protects oligodendrocyte progenitor cells from IFN-γ/CXCL10-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CXCR2 Signaling Protects Oligodendrocytes and Restricts Demyelination in a Mouse Model of Viral-Induced Demyelination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CXCR2 Signaling and Remyelination in Preclinical Models of Demyelination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemokine receptor CXCR2: physiology regulator and neuroinflammation controller? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Cxcr2-IN-1: A Technical Guide to its Pharmacology and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cxcr2-IN-1 is a potent and central nervous system (CNS) penetrant antagonist of the C-X-C motif chemokine receptor 2 (CXCR2).[1][2][3] CXCR2 plays a pivotal role in the recruitment and activation of neutrophils and other immune cells to sites of inflammation.[2][3] This receptor and its associated signaling pathways are implicated in a variety of inflammatory diseases, and as such, CXCR2 has emerged as a significant therapeutic target.[1] Notably, this compound has demonstrated efficacy in preclinical models of demyelinating disorders, such as multiple sclerosis, highlighting its potential for the treatment of neuroinflammatory conditions.[1][3] This technical guide provides an in-depth overview of the chemical properties, pharmacology, and experimental evaluation of this compound.

Chemical Properties

This compound, also referred to as compound 22 in some literature, is a diarylurea derivative.[1][3] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C19H20Cl2FN3O4S | [3] |

| Molecular Weight | 476.35 g/mol | [3] |

| CAS Number | 1873376-49-8 | [3] |

| Formal Name | N-(2-chloro-3-fluorophenyl)-N′-[4-chloro-2-hydroxy-3-[(1-methyl-4-piperidinyl)sulfonyl]phenyl]-urea | [4] |

| Synonyms | CXCR2 Inhibitor 1 | [4] |

| Purity | ≥98% | [4] |

| Formulation | A solid | [4] |

| Solubility | Soluble in DMSO | [3][4] |

Pharmacology

This compound is a highly potent antagonist of the CXCR2 receptor with demonstrated activity in both in vitro and in vivo settings.

| Parameter | Value | Assay | Reference |

| pIC50 | 9.3 | Tango Assay | [1][2] |

| IC50 | 0.501 nM | Reporter Assay | [4] |

| IC50 | 79.4 nM | Inhibition of CXCL1-induced human neutrophil chemotaxis | [4] |

| CNS Penetration (Brain/Blood ratio) | >0.45 | In vivo (mouse) | [1][3] |

Mechanism of Action

This compound functions as an antagonist of the CXCR2 receptor, a G-protein coupled receptor (GPCR).[1] By binding to CXCR2, it blocks the interaction between the receptor and its chemokine ligands, such as CXCL1, CXCL2, CXCL3, CXCL5, CXCL6, CXCL7, and CXCL8. This inhibition prevents the downstream signaling cascades that lead to neutrophil activation and migration to inflammatory sites.[1][2]

Signaling Pathway

The binding of chemokine ligands to CXCR2 initiates a cascade of intracellular signaling events. This compound blocks these downstream effects by preventing the initial ligand-receptor interaction.

Caption: CXCR2 Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound, reconstructed based on available literature.

In Vitro Assay: Tango™ GPCR Assay

This protocol is based on the Tango™ GPCR Assay technology, a common method for assessing GPCR antagonist activity.

Objective: To determine the in vitro potency of this compound in inhibiting CXCR2 activation.

Materials:

-

Tango™ CXCR2-bla U2OS cells

-

Assay medium (e.g., DMEM with 1% dialyzed FBS, 0.1 mM NEAA, 25 mM HEPES, pH 7.3, Pen-Strep)

-

This compound

-

CXCR2 agonist (e.g., CXCL8)

-

LiveBLAzer™-FRET B/G Substrate

-

384-well black-wall, clear-bottom plates

Procedure:

-

Cell Plating:

-

Culture Tango™ CXCR2-bla U2OS cells according to the manufacturer's instructions.

-

On the day of the assay, harvest and resuspend cells in assay medium to a concentration of approximately 312,500 cells/mL.

-

Dispense 32 µL of the cell suspension into each well of a 384-well plate.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.

-

-

Compound Addition:

-

Prepare a serial dilution of this compound in assay medium.

-

Add 4 µL of the diluted this compound to the appropriate wells.

-

Incubate the plate for 30 minutes at 37°C.

-

-

Agonist Stimulation:

-

Prepare a solution of the CXCR2 agonist (e.g., CXCL8) at a concentration that elicits a submaximal response (EC80).

-

Add 4 µL of the agonist solution to the wells containing this compound and to the positive control wells. Add assay medium to the negative control wells.

-

Incubate the plate for 5 hours at 37°C in a 5% CO2 incubator.

-

-

Detection:

-

Prepare the LiveBLAzer™-FRET B/G substrate according to the manufacturer's protocol.

-

Add 8 µL of the substrate solution to each well.

-

Incubate the plate for 2 hours at room temperature in the dark.

-

Read the plate on a fluorescence plate reader with appropriate filters for the FRET substrate.

-

-

Data Analysis:

-

Calculate the ratio of blue to green fluorescence for each well.

-

Plot the fluorescence ratio against the concentration of this compound.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

In Vitro Assay: Neutrophil Chemotaxis Assay

This protocol is based on the Boyden chamber assay for neutrophil migration.

Objective: To assess the ability of this compound to inhibit neutrophil chemotaxis towards a CXCR2 ligand.

Materials:

-

Freshly isolated human neutrophils

-

RPMI 1640 medium with 0.5% BSA

-

This compound

-

CXCL1

-

Boyden chamber with a 5 µm pore size polycarbonate membrane

-

Calcein-AM

Procedure:

-

Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.

-

Assay Setup:

-

Add RPMI 1640/BSA containing CXCL1 (at a concentration known to induce chemotaxis, e.g., 10 ng/mL) to the lower wells of the Boyden chamber.

-

In the upper chamber, add the isolated neutrophils (e.g., 1 x 10^6 cells/mL) that have been pre-incubated with various concentrations of this compound or vehicle control (DMSO) for 30 minutes at 37°C.

-

-

Incubation: Incubate the chamber for 60-90 minutes at 37°C in a 5% CO2 incubator.

-

Cell Lysis and Quantification:

-

After incubation, remove the upper chamber and wipe the upper side of the membrane to remove non-migrated cells.

-

Lyse the migrated cells on the lower side of the membrane.

-

Quantify the number of migrated cells by measuring the fluorescence of a DNA-binding dye (e.g., CyQUANT) or by pre-labeling the cells with Calcein-AM and measuring fluorescence.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.

-

In Vivo Model: Cuprizone-Induced Demyelination

This protocol describes the use of the cuprizone model to evaluate the in vivo efficacy of this compound in a model of demyelination.[1]

Objective: To assess the effect of this compound on demyelination and remyelination in the central nervous system.

Animals:

-

8-week-old C57BL/6 mice

Materials:

-

Cuprizone (bis(cyclohexanone)oxaldihydrazone)

-

Powdered mouse chow

-

This compound

-

Vehicle for oral administration (e.g., 0.5% methylcellulose)

Procedure:

-

Demyelination Induction:

-

Feed mice a diet containing 0.2% (w/w) cuprizone mixed into powdered chow for 5 weeks to induce demyelination.

-

-

Treatment:

-

Tissue Collection and Analysis:

-

At the end of the treatment period, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.

-

Dissect the brains and post-fix in 4% paraformaldehyde.

-

Process the brains for paraffin embedding and sectioning.

-

Stain sections with Luxol Fast Blue (LFB) to assess myelination and with antibodies against myelin basic protein (MBP) and oligodendrocyte markers.

-

Quantify the extent of demyelination and remyelination in the corpus callosum.

-

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of a CXCR2 antagonist like this compound.

Caption: A generalized workflow for the discovery and evaluation of a CXCR2 antagonist.

Conclusion

This compound is a valuable research tool and a promising lead compound for the development of therapeutics targeting CXCR2. Its high potency, selectivity, and ability to penetrate the central nervous system make it particularly relevant for investigating the role of CXCR2 in neuroinflammatory and demyelinating diseases.[1] The data and protocols presented in this guide are intended to support further research and development efforts in this area.

References

Target Validation of CXCR2 in Multiple Sclerosis Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multiple sclerosis (MS) is a chronic, debilitating autoimmune disease of the central nervous system (CNS) characterized by inflammation, demyelination, and neurodegeneration.[1][2] The chemokine receptor CXCR2 has emerged as a promising therapeutic target due to its critical role in mediating the recruitment of neutrophils and other immune cells to sites of inflammation within the CNS.[1][2][3][4] This technical guide provides a comprehensive overview of the target validation of CXCR2 in preclinical models of multiple sclerosis, with a focus on the therapeutic potential of small molecule antagonists. While this report centers on the conceptual validation of CXCR2 inhibition, for which a hypothetical compound "Cxcr2-IN-1" is used as a placeholder, the data presented is a synthesis of findings from studies utilizing various CXCR2 antagonists and genetic knockout models. This guide will detail the underlying signaling pathways, present quantitative data from key preclinical experiments, and provide detailed experimental protocols to aid in the design and interpretation of future studies in this area.

Introduction: The Role of CXCR2 in Multiple Sclerosis Pathophysiology

The chemokine receptor CXCR2, a G-protein coupled receptor, is predominantly expressed on neutrophils and is also found on other immune cells such as monocytes and mast cells, as well as on CNS resident cells like oligodendrocytes and endothelial cells.[3][4] Its primary ligands are ELR-positive (glutamic acid-leucine-arginine) CXC chemokines, including CXCL1, CXCL2, CXCL5, and CXCL8 (IL-8).[1][3]

In the context of multiple sclerosis and its primary animal model, experimental autoimmune encephalomyelitis (EAE), the CXCR2 signaling axis is significantly upregulated.[5] Pro-inflammatory cytokines stimulate CNS-resident cells, such as astrocytes, to produce CXCR2 ligands.[6] This creates a chemotactic gradient that facilitates the transmigration of neutrophils and other CXCR2-expressing immune cells across the blood-brain barrier into the CNS.[6] These infiltrating immune cells contribute to the inflammatory cascade, leading to demyelination and axonal damage.[7]

Furthermore, CXCR2 signaling in oligodendrocytes, the myelin-producing cells of the CNS, has been shown to influence their proliferation and differentiation, suggesting a complex role in both demyelination and remyelination processes.[1][8] Therefore, inhibiting the CXCR2 pathway presents a multifaceted therapeutic strategy aimed at reducing neuroinflammation and promoting myelin repair.

CXCR2 Signaling Pathway in Neuroinflammation

The binding of CXC chemokines to CXCR2 initiates a cascade of intracellular signaling events that are central to the neuroinflammatory process in multiple sclerosis. The diagram below illustrates the key steps in this pathway.

Caption: CXCR2 signaling cascade in immune cells.

Preclinical Evidence: Efficacy of CXCR2 Inhibition in EAE Models

Studies utilizing various small molecule antagonists of CXCR2 and mice with a targeted deletion of the Cxcr2 gene have consistently demonstrated the therapeutic potential of blocking this pathway in EAE models.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of CXCR2 inhibition in EAE.

Table 1: Effect of CXCR2 Inhibition on EAE Clinical Score

| Treatment Group | Peak Mean Clinical Score (± SEM) | Onset of Disease (Days Post-Immunization) | Reference |

| Control (Vehicle) | 3.5 ± 0.3 | 10-12 | [7] |

| CXCR2 Antagonist | 1.5 ± 0.2 | Delayed or Atypical | [8] |

| Cxcr2 Knockout | 1.8 ± 0.4 | Delayed | [7] |

Table 2: Histopathological and Cellular Infiltration Analysis

| Parameter | Control (Vehicle) | CXCR2 Antagonist/Knockout | Reference |

| Demyelination (% area) | 25 ± 5 | 10 ± 3 | [1] |

| Remyelination | Limited | Enhanced | [1][8] |

| Neutrophil Infiltration (cells/mm²) in CNS | 50 ± 10 | 15 ± 5 | [7] |

| Macrophage/Microglia Activation | High | Reduced | [1] |

| T-cell Infiltration (cells/mm²) in CNS | 100 ± 20 | 80 ± 15 | [9] |

Table 3: Biomarker Modulation with CXCR2 Inhibition

| Biomarker | Change in Expression in CNS | Reference |

| CXCL1 | No significant change in production | [7] |

| Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) | Decreased | [2] |

| Reactive Oxygen Species (ROS) | Decreased | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the target validation of CXCR2 in EAE models.

Experimental Autoimmune Encephalomyelitis (EAE) Induction

The MOG35-55-induced EAE model in C57BL/6 mice is a commonly used model for chronic progressive MS.

Caption: Workflow for EAE induction and assessment.

Protocol Details:

-

Animals: Female C57BL/6 mice, 8-12 weeks old.

-

Immunization (Day 0):

-

Emulsify Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide (200 µ g/mouse ) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (4 mg/ml).

-

Administer 100 µl of the emulsion subcutaneously (s.c.) at two sites on the flank.

-

Administer Pertussis toxin (200 ng/mouse) intraperitoneally (i.p.).

-

-

Pertussis Toxin Boost (Day 2):

-

Administer a second dose of Pertussis toxin (200 ng/mouse) i.p.

-

-

Clinical Scoring:

-

Monitor mice daily for clinical signs of EAE and score on a scale of 0-5:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Hind limb paralysis

-

4: Hind and forelimb paralysis

-

5: Moribund or dead

-

-

-

Treatment Administration:

-

Prophylactic: Administer the CXCR2 antagonist (e.g., "this compound") or vehicle control daily starting from Day 0.

-

Therapeutic: Begin administration at the onset of clinical signs (typically around day 10-12).

-

Dosage and route of administration (e.g., oral gavage, i.p. injection) should be optimized based on the pharmacokinetic properties of the specific inhibitor.

-

Histological Analysis of CNS Tissue

-

Tissue Collection: At the experimental endpoint, perfuse mice with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).

-

Tissue Processing: Dissect the spinal cord and brain, post-fix in 4% PFA, and embed in paraffin or OCT.

-

Staining:

-

Luxol Fast Blue (LFB): To assess demyelination.

-

Hematoxylin and Eosin (H&E): To visualize cellular infiltrates.

-

Immunohistochemistry/Immunofluorescence: Use antibodies against specific cell markers (e.g., Ly6G for neutrophils, Iba1 for microglia/macrophages, CD3 for T-cells) to quantify immune cell infiltration.

-

-

Quantification: Analyze stained sections using microscopy and image analysis software to quantify the area of demyelination and the number of infiltrating cells.

Flow Cytometry for Immune Cell Profiling

-

Cell Isolation: Isolate mononuclear cells from the CNS (brain and spinal cord) and secondary lymphoid organs (spleen, lymph nodes).

-

Staining: Stain cells with a panel of fluorescently labeled antibodies against cell surface markers to identify and quantify different immune cell populations (e.g., neutrophils, T-cells, B-cells, monocytes).

-

Analysis: Acquire data on a flow cytometer and analyze using appropriate software to determine the percentage and absolute number of different immune cell subsets.

Logical Framework for CXCR2 Target Validation

The validation of CXCR2 as a therapeutic target in multiple sclerosis follows a logical progression from understanding its role in the disease to demonstrating the efficacy of its inhibition in preclinical models.

Caption: Logical flow for CXCR2 target validation.

Conclusion and Future Directions

The body of preclinical evidence strongly supports the validation of CXCR2 as a therapeutic target for multiple sclerosis. Inhibition of the CXCR2 signaling pathway effectively reduces neuroinflammation, limits demyelination, and promotes clinical recovery in EAE models. The data consistently show a reduction in the infiltration of pathogenic neutrophils into the CNS, a key event in the initiation and progression of the disease.

While no specific data for a compound named "this compound" is publicly available, the collective findings from studies using various CXCR2 antagonists provide a robust rationale for the continued development of this class of drugs for MS. Future research should focus on:

-

Optimizing the therapeutic window: Determining the most effective time to initiate treatment in relation to disease stage.

-

Investigating combination therapies: Exploring the synergistic effects of CXCR2 inhibitors with existing MS therapies.

-

Long-term efficacy and safety: Assessing the long-term effects of CXCR2 inhibition on disease progression and potential side effects.

-

Translational studies: Identifying and validating biomarkers to monitor treatment response in future clinical trials.

The development of potent and selective CXCR2 antagonists holds significant promise for a novel therapeutic approach in the management of multiple sclerosis, with the potential to not only reduce inflammation but also to create a more permissive environment for myelin repair.

References

- 1. Inhibition of CXCR2 signaling promotes recovery in models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neutrophil-selective deletion of Cxcr2 protects against CNS neurodegeneration in a mouse model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemokine receptor CXCR2: physiology regulator and neuroinflammation controller? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CXCR2 is essential for cerebral endothelial activation and leukocyte recruitment during neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of CXCR2 signaling promotes recovery in models of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Interactions between Neutrophils, Th17 Cells, and Chemokines during the Initiation of Experimental Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Cxcr2-IN-1: A Technical Guide for Drug Development Professionals

An in-depth analysis of the chemical features governing the potency and CNS penetration of a novel class of CXCR2 antagonists.

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) for the potent and CNS-penetrant C-X-C motif chemokine receptor 2 (CXCR2) antagonist, Cxcr2-IN-1. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics targeting CXCR2 for a range of inflammatory disorders and neuroinflammatory conditions such as multiple sclerosis.

Introduction to CXCR2 and the Therapeutic Potential of its Antagonism

The C-X-C motif chemokine receptor 2 (CXCR2) is a G-protein coupled receptor (GPCR) that plays a pivotal role in the recruitment and activation of neutrophils and other leukocytes to sites of inflammation.[1] Its activation by a variety of CXC chemokines, most notably CXCL8 (IL-8) and CXCL1, initiates a signaling cascade that is central to the pathophysiology of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), arthritis, and inflammatory bowel disease.[2]

Furthermore, CXCR2 is expressed on oligodendrocyte progenitor cells (OPCs) within the central nervous system (CNS). Its involvement in the progression of demyelinating diseases, such as multiple sclerosis, has made it an attractive target for the development of CNS-penetrant antagonists.[3] this compound represents a significant advancement in this area, demonstrating both high potency and the ability to cross the blood-brain barrier. This guide will dissect the chemical modifications that led to the discovery of this compound, providing valuable insights for the rational design of future CXCR2-targeted therapies.

Core Structure and Structure-Activity Relationship (SAR) of this compound and Analogs

This compound belongs to a class of N,N'-diarylurea CXCR2 antagonists. The core scaffold consists of a substituted phenylurea moiety. The systematic exploration of this scaffold has revealed key structural features that govern its interaction with the CXCR2 receptor and its pharmacokinetic properties, particularly CNS penetration.

The development of this compound (designated as compound 22 in the primary literature) stemmed from an initial lead compound (1 ) which, while possessing some CXCR2 antagonistic activity, had suboptimal CNS penetration.[3] The subsequent SAR studies focused on modifications at the 3-position of the urea scaffold and the nature of a sulfone moiety.

Data Presentation: SAR of Diarylurea CXCR2 Antagonists

The following table summarizes the structure-activity relationship of key analogs leading to the identification of this compound. The data highlights the impact of various substituents on CXCR2 antagonism, as measured by a Tango™ β-arrestin recruitment assay, and CNS penetration, determined by the brain-to-blood concentration ratio (Br/Bl) in mice.

| Compound | R Group | Sulfone Moiety | pIC50 (Tango Assay) | Brain/Blood Ratio (AUC) |

| 1 | H | Phenyl | 8.0 | 0.14 |

| 19 | H | 2-pyridyl | 8.8 | 0.23 |

| 20 | H | 3-pyridyl | 9.0 | 0.29 |

| 21 | H | N-methyl-3-azetidinyl | 9.1 | 0.45 |

| 22 (this compound) | H | N-methyl-4-piperidinyl | 9.3 | >0.45 |

| 23 | H | N-methyl-4-azepanyl | 9.0 | 0.28 |

| 27 | H | 2-oxa-6-azaspiro[3.3]heptan-6-yl | 8.8 | <0.1 |

| 28 | H | 2-thia-6-azaspiro[3.3]heptan-6-yl 2,2-dioxide | 9.1 | <0.1 |

| 29 | H | 2,6-diazaspiro[3.3]heptan-2-yl | 8.8 | <0.1 |

Data compiled from Xu, H., et al. (2016). Discovery of CNS Penetrant CXCR2 Antagonators for the Potential Treatment of CNS Demyelinating Disorders. ACS Medicinal Chemistry Letters, 7(4), 397-402.[3]

Key SAR Insights

-

Sulfone Moiety: The nature of the sulfone substituent proved to be a critical determinant of both potency and CNS penetration. While simple phenyl and pyridyl sulfones (1 , 19 , 20 ) showed good potency, their brain-to-blood ratios were moderate.

-

N-containing Heterocyclic Sulfones: The introduction of N-containing heterocyclic sulfones led to a significant improvement in CNS penetration.[3] Among the azetidinyl, piperidinyl, and azepanyl derivatives (21 , 22 , 23 ), the N-methyl-4-piperidinyl sulfone of this compound (22 ) provided the most favorable combination of high potency (pIC50 = 9.3) and excellent CNS penetration (Br/Bl > 0.45).

-

Spirocyclic Sulfones: In contrast, spirocyclic sulfone derivatives (27 , 28 , 29 ), while maintaining good potency, exhibited poor brain penetration.[3] This suggests that the flexibility and specific conformation of the N-methyl-4-piperidinyl group are important for crossing the blood-brain barrier.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound and its analogs.

In Vitro CXCR2 Antagonism: Tango™ β-Arrestin Recruitment Assay

This assay quantifies the ability of a compound to inhibit ligand-induced recruitment of β-arrestin to the CXCR2 receptor, a hallmark of GPCR activation.

Materials:

-

Tango™ CXCR2-bla U2OS cells (Thermo Fisher Scientific, Cat. No. K1535)[4]

-

Assay Medium: McCoy's 5A medium supplemented with 10% dialyzed FBS, 0.1 mM NEAA, 25 mM HEPES, 1 mM Sodium Pyruvate, 100 U/mL Penicillin, 100 µg/mL Streptomycin, 200 µg/mL Zeocin™, 50 µg/mL Hygromycin, and 100 µg/mL G418.[4]

-

Test compounds (e.g., this compound) dissolved in 100% DMSO.

-

CXCL8 (IL-8) as the agonist.

-

LiveBLAzer™-FRET B/G Substrate (CCF4-AM) (Thermo Fisher Scientific)[4]

Procedure:

-

Cell Plating: Harvest and resuspend Tango™ CXCR2-bla U2OS cells in Assay Medium to a density of 312,500 cells/mL. Dispense 32 µL of the cell suspension into each well of a 384-well, black-walled, clear-bottom assay plate (10,000 cells/well).[4]

-

Incubation: Incubate the cell plate for 16-24 hours at 37°C in a humidified incubator with 5% CO2.[4]

-

Compound Addition: Prepare serial dilutions of the test compounds in DMSO. Add the compounds to the cell plate, followed by the addition of an EC80 concentration of the agonist CXCL8. The final DMSO concentration should be kept below 1%.

-

Agonist Stimulation: Incubate the plate for 5 hours at 37°C in a humidified incubator with 5% CO2.[4]

-

Substrate Loading: Prepare the 6X LiveBLAzer™-FRET B/G Substrate mixture according to the manufacturer's instructions. Add 8 µL of the substrate mixture to each well.[4]

-

Substrate Incubation: Incubate the plate for 2 hours at room temperature in the dark.[4]

-

Detection: Measure the fluorescence emission at 460 nm (blue, coumarin) and 530 nm (green, fluorescein) using a fluorescence plate reader.

-

Data Analysis: Calculate the ratio of blue to green fluorescence for each well. The IC50 values are determined by plotting the log of the antagonist concentration against the normalized response and fitting the data to a four-parameter logistic equation.

In Vitro Functional Assay: Neutrophil Chemotaxis

This assay assesses the ability of this compound to inhibit the migration of neutrophils towards a chemoattractant gradient of CXCL1.

Materials:

-

Human peripheral blood neutrophils, freshly isolated from healthy donors.

-

RPMI 1640 medium with 0.5% BSA.

-

CXCL1 (recombinant human).

-

Test compound (this compound) dissolved in DMSO.

-

Chemotaxis chamber (e.g., Boyden chamber) with a 5 µm pore size polycarbonate membrane.

Procedure:

-

Neutrophil Isolation: Isolate neutrophils from human peripheral blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.

-

Cell Preparation: Resuspend the isolated neutrophils in RPMI 1640 with 0.5% BSA at a concentration of 2 x 10^6 cells/mL.

-

Compound Pre-incubation: Pre-incubate the neutrophil suspension with various concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.

-

Assay Setup: Add RPMI 1640 containing CXCL1 (e.g., 50 ng/mL) to the lower wells of the chemotaxis chamber. Place the membrane over the lower wells.[5]

-

Cell Addition: Add the pre-incubated neutrophil suspension to the upper wells of the chamber.

-

Incubation: Incubate the chamber for 1-3 hours at 37°C in a humidified incubator with 5% CO2.[5]

-

Quantification of Migration: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane.

-

Data Analysis: Count the number of migrated cells in several high-power fields under a microscope. Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.

In Vivo Efficacy: Cuprizone-Induced Demyelination Model

This mouse model is used to evaluate the in vivo efficacy of CNS-penetrant CXCR2 antagonists in preventing demyelination and promoting remyelination.

Materials:

-

C57BL/6 mice (male, 8-10 weeks old).

-

Powdered standard mouse chow.

-

Cuprizone (bis(cyclohexanone)oxaldihydrazone).

-

This compound formulated for oral administration.

Procedure:

-

Demyelination Induction: Feed the mice a diet of powdered chow containing 0.2% (w/w) cuprizone ad libitum for 5-6 weeks to induce demyelination.[6][7]

-

Compound Administration: During the cuprizone feeding period, administer this compound or vehicle orally to different groups of mice at specified doses and frequencies (e.g., twice daily).

-

Tissue Collection: At the end of the treatment period, euthanize the mice and perfuse them with saline followed by 4% paraformaldehyde.[3]

-

Histological Analysis: Dissect the brains and process them for histology. Section the corpus callosum and stain with Luxol Fast Blue (LFB) to assess the degree of myelination.

-

Immunohistochemistry: Perform immunohistochemical staining for myelin basic protein (MBP) to quantify myelin levels and for markers of oligodendrocytes (e.g., Olig2) and microglia/astrocytes (e.g., Iba1/GFAP) to assess glial cell responses.

-

Data Analysis: Quantify the extent of demyelination and the number of oligodendrocytes and other glial cells in the corpus callosum using image analysis software. Compare the results between the treatment and vehicle groups to determine the efficacy of this compound.

Signaling Pathways and Experimental Workflows

CXCR2 Signaling Pathway

The binding of a chemokine ligand (e.g., CXCL8) to CXCR2 triggers a conformational change in the receptor, leading to the activation of intracellular signaling cascades. The primary pathway involves the coupling to inhibitory G-proteins (Gαi), which subsequently modulates the activity of various downstream effectors.

Experimental Workflow for this compound Characterization

The characterization of this compound and its analogs follows a logical progression from initial in vitro screening to in vivo efficacy studies.

Logical Relationship of SAR for CNS Penetration

The key structural modifications influencing the CNS penetration of the diarylurea series can be summarized in a logical diagram.

Conclusion

The development of this compound underscores the importance of systematic SAR exploration in optimizing both potency and pharmacokinetic properties of a lead compound series. The identification of the N-methyl-4-piperidinyl sulfone as a key moiety for achieving high CNS penetration provides a valuable design principle for future CXCR2 antagonists targeting neuroinflammatory diseases. The experimental protocols and workflows detailed in this guide offer a robust framework for the evaluation of novel CXCR2 inhibitors, from initial in vitro characterization to in vivo proof-of-concept studies. This comprehensive understanding of the structure-activity relationship of this compound will aid in the continued development of targeted therapies for a range of debilitating inflammatory conditions.

References

- 1. Expanding role of CXCR2 and therapeutic potential of CXCR2 antagonists in inflammatory diseases and cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CXCR2 receptor antagonists: a medicinal chemistry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. The Cuprizone Model: Dos and Do Nots - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Cxcr2-IN-1 on Downstream Inflammatory Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The C-X-C motif chemokine receptor 2 (CXCR2) is a G-protein coupled receptor that plays a pivotal role in the recruitment and activation of neutrophils and other immune cells to sites of inflammation. Its involvement in a multitude of inflammatory diseases has positioned it as a key therapeutic target. This technical guide provides an in-depth analysis of the effects of Cxcr2-IN-1, a potent and central nervous system (CNS) penetrant antagonist of CXCR2, on downstream inflammatory signaling pathways. We will explore the mechanism of CXCR2 signaling, the expected quantitative impact of its inhibition by this compound, detailed experimental protocols for assessing its activity, and visual representations of the involved pathways and workflows.

Introduction to CXCR2 Signaling

CXCR2 is activated by several ELR+ CXC chemokines, most notably Interleukin-8 (IL-8 or CXCL8), and plays a crucial role in mediating inflammatory responses.[1] Upon ligand binding, CXCR2 undergoes a conformational change, leading to the activation of heterotrimeric G-proteins, primarily of the Gαi family.[2] This initiates a cascade of downstream signaling events that are critical for neutrophil chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[3]

The key downstream signaling pathways activated by CXCR2 include:

-

Phospholipase C (PLC) Pathway: The Gβγ subunit of the activated G-protein activates PLC, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[2]

-

Phosphoinositide 3-kinase (PI3K)/Akt Pathway: The Gβγ subunit also activates PI3K, which phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 serves as a docking site for Akt (Protein Kinase B), leading to its phosphorylation and activation. This pathway is crucial for cell survival and migration.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: CXCR2 activation leads to the phosphorylation and activation of the ERK1/2 (Extracellular signal-regulated kinase) cascade, which is involved in cell proliferation, differentiation, and survival.[2]

-

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: The JAK/STAT pathway can also be activated downstream of CXCR2, contributing to the regulation of gene expression involved in inflammation.

This compound: A Potent CXCR2 Antagonist

This compound is a selective, CNS-penetrant antagonist of the CXCR2 receptor with a reported pIC50 of 9.3. While specific quantitative data for this compound's effect on all downstream signaling pathways is not extensively published, its high potency suggests significant inhibition of the aforementioned signaling cascades. The expected effects are based on the known mechanism of CXCR2 signaling and data from other well-characterized CXCR2 antagonists.

Quantitative Analysis of Downstream Signaling Inhibition

The following tables summarize the expected quantitative effects of a potent CXCR2 antagonist like this compound on key downstream signaling events, based on data from analogous compounds.

Table 1: Inhibition of Calcium Mobilization

| Antagonist | Cell Type | Ligand (Concentration) | IC50 (nM) | Reference |

| AZD5069 | Human Neutrophils | GRO-α | Potent Inhibition | [4] |

| SB225002 | HL60 cells | CXCL1 | Attenuated Ca2+ mobilization | [3] |

Table 2: Inhibition of Kinase Phosphorylation

| Antagonist | Cell Type | Ligand | Pathway Inhibited | Expected % Inhibition |

| Generic CXCR2 Antagonist | Neutrophils | CXCL8 | p-Akt | Significant |

| Generic CXCR2 Antagonist | Neutrophils | CXCL8 | p-ERK1/2 | Significant |

Table 3: Inhibition of Neutrophil Chemotaxis

| Antagonist | Chemoattractant | IC50 (nM) | Reference |

| RIST4721 | KC (murine CXCL1) | <10 | [5] |

| Ladarixin | CXCL8 | N/A (allosteric inhibitor) | [6] |

| Sch527123 | IL-8 | Potent Inhibition | [7] |

Signaling Pathways and Experimental Workflow Diagrams

CXCR2 Downstream Signaling Pathway

Caption: CXCR2 downstream signaling cascade.

Experimental Workflow for Assessing this compound Activity

Caption: Workflow for evaluating this compound efficacy.

Detailed Experimental Protocols

Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit CXCL8-induced intracellular calcium release.

Materials:

-

CXCR2-expressing cells (e.g., primary human neutrophils or a stable cell line)

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

-

CXCL8

-

This compound

-

96-well black, clear-bottom plates

-

Fluorescence plate reader with kinetic reading capabilities

Protocol:

-

Cell Preparation:

-

Isolate primary neutrophils or culture CXCR2-expressing cells to 80-90% confluency.

-

Harvest and resuspend cells in HBSS at a concentration of 1 x 10^6 cells/mL.

-

-

Dye Loading:

-

Add Fluo-4 AM (final concentration 2-5 µM) and an equal volume of 20% Pluronic F-127 to the cell suspension.

-

Incubate for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove excess dye.

-

Resuspend the cells in HBSS at the original concentration.

-

-

Assay Procedure:

-

Plate 100 µL of the cell suspension into each well of the 96-well plate.

-

Prepare serial dilutions of this compound in HBSS. Add 50 µL of the antagonist dilutions to the respective wells.

-

Incubate for 15-30 minutes at room temperature.

-

Place the plate in the fluorescence reader and record a baseline fluorescence for 10-20 seconds.

-

Add 50 µL of CXCL8 (at a pre-determined EC80 concentration) to all wells simultaneously using the instrument's injector.

-

Immediately begin kinetic reading of fluorescence intensity (excitation ~488 nm, emission ~520 nm) for 2-3 minutes.

-

-

Data Analysis:

-

Calculate the peak fluorescence response for each well.

-

Plot the percentage of inhibition against the log concentration of this compound.

-

Determine the IC50 value using a non-linear regression curve fit.

-

Western Blot for Phosphorylated Kinases (p-Akt, p-ERK)

This protocol details the detection of changes in the phosphorylation status of key downstream kinases.

Materials:

-

CXCR2-expressing cells

-

CXCL8

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-p-Akt, anti-total-Akt, anti-p-ERK1/2, anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment and Lysis:

-